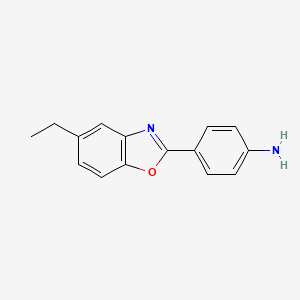

4-(5-Ethyl-benzooxazol-2-yl)-phenylamine

描述

Overview of Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research

Benzoxazole is a bicyclic heterocyclic aromatic compound, consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring. This core structure imparts a unique combination of rigidity, planarity, and electronic properties that make it a privileged scaffold in medicinal chemistry and materials science. The benzoxazole nucleus is a key structural motif found in a wide array of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.net

The versatility of the benzoxazole system stems from the various synthetic routes available for its construction and modification. A common and effective method involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by dehydrating agents or catalysts. google.com Other synthetic strategies include the oxidative cyclization of phenolic Schiff bases and transition metal-catalyzed intramolecular cyclizations. google.com These methods allow for the introduction of a wide range of substituents at the 2-position and on the benzene ring, enabling the fine-tuning of the molecule's physicochemical and biological properties.

The photophysical properties of benzoxazole derivatives have also garnered significant attention. Many of these compounds exhibit strong fluorescence, making them valuable as fluorescent probes, sensors, and materials for organic light-emitting diodes (OLEDs). samaterials.com The electronic characteristics of the benzoxazole ring system, coupled with the ability to introduce various functional groups, allow for the rational design of molecules with specific absorption and emission profiles.

Importance of Phenylamine Substitution in Benzoxazole Chemistry

The introduction of a phenylamine moiety at the 2-position of the benzoxazole ring system gives rise to a class of compounds known as 2-(aminophenyl)benzoxazoles. This substitution pattern has proven to be of particular importance in the development of therapeutic agents. The phenylamine group can act as a crucial pharmacophore, participating in key hydrogen bonding interactions with biological targets such as enzymes and receptors.

For instance, research has shown that 2-(4-aminophenyl)benzothiazoles, a closely related class of compounds, exhibit potent and selective antitumor activity, particularly against breast cancer cell lines. nih.gov The amino group in these molecules is often a key determinant of their biological activity. Structure-activity relationship (SAR) studies have revealed that modifications to the phenylamine ring can significantly impact the potency and selectivity of these compounds. nih.gov

Furthermore, the presence of the phenylamine group provides a handle for further chemical modification. The amino group can be readily acylated, alkylated, or used as a building block for the synthesis of more complex molecular architectures. This synthetic tractability allows for the creation of libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Scope and Academic Significance of Investigating 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine and Analogous Structures

The specific compound, this compound, with the chemical formula C15H14N2O and CAS number 328908-02-7, represents a confluence of the structural features discussed above. chemsrc.com The 5-ethyl group on the benzoxazole ring can influence the molecule's lipophilicity and steric profile, which in turn can affect its pharmacokinetic properties and binding affinity to biological targets. The 4-amino group on the 2-phenyl substituent provides a key site for potential interactions with biomolecules.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structure suggests significant academic and industrial interest. The investigation of this compound and its analogs falls within the broader scope of developing novel bioactive molecules. The academic significance lies in several key areas:

Drug Discovery: Based on the known activities of related 2-(aminophenyl)benzoxazoles, this compound and its derivatives are promising candidates for screening against various diseases, including cancer, microbial infections, and inflammatory disorders.

Structure-Activity Relationship (SAR) Studies: The systematic synthesis and biological evaluation of analogs of this compound can provide valuable insights into the structural requirements for a particular biological activity. For example, varying the position and nature of the substituent on the benzoxazole ring or the phenylamine moiety can help to map the pharmacophore and optimize lead compounds.

Materials Science: The fluorescent properties inherent to the 2-phenylbenzoxazole (B188899) scaffold suggest that this compound could be explored as a building block for novel organic electronic materials, sensors, or imaging agents.

The lack of extensive published data on this specific molecule highlights an opportunity for further research. Detailed investigation into its synthesis, characterization, and biological properties could lead to the discovery of new therapeutic agents or functional materials.

Below is a table summarizing the key structural features of this compound and their potential significance:

| Structural Feature | Potential Significance |

| Benzoxazole Core | Provides a rigid, planar scaffold with favorable electronic properties. Associated with a wide range of biological activities. |

| 2-Phenylamine Moiety | Can act as a key pharmacophore for hydrogen bonding interactions. Provides a site for further chemical modification. |

| 5-Ethyl Group | Influences lipophilicity and steric properties, potentially affecting pharmacokinetics and target binding. |

| 4-Amino Group | A primary amine that can participate in crucial interactions with biological targets and serve as a point for derivatization. |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(5-ethyl-1,3-benzoxazol-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O/c1-2-10-3-8-14-13(9-10)17-15(18-14)11-4-6-12(16)7-5-11/h3-9H,2,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODZPTRODOSVYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Classical and Contemporary Approaches to Benzoxazole-Phenylamine Scaffolds

The synthesis of the benzoxazole-phenylamine framework can be achieved through various classical and modern chemical reactions. These methods include condensation reactions to form the heterocyclic ring and coupling reactions to attach the phenylamine portion.

The formation of the benzoxazole (B165842) ring is a critical step, typically involving the cyclization of a 2-aminophenol (B121084) derivative with a carboxylic acid or its equivalent.

A well-established method for synthesizing 2-arylbenzoxazoles is the condensation of an appropriately substituted o-aminophenol with a carboxylic acid, facilitated by a dehydrating agent and catalyst such as polyphosphoric acid (PPA). In the context of 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, this would involve the reaction of 4-ethyl-2-aminophenol with 4-aminobenzoic acid (PABA). PPA serves as both the solvent and the catalyst, promoting the condensation and subsequent cyclodehydration at elevated temperatures. nih.gov This approach is effective for creating the core structure in a single step. nih.govijrpc.com The reaction of o-phenylenediamine (B120857) with PABA in xylene and PPA has been used to create aminobenzimidazole, a structurally related compound. nih.gov

Table 1: Polyphosphoric Acid (PPA) Catalyzed Cyclocondensation

| Reactant A | Reactant B | Catalyst/Medium | Key Transformation | Product Scaffold |

|---|---|---|---|---|

| 4-Ethyl-2-aminophenol | 4-Aminobenzoic acid | Polyphosphoric Acid | Condensation & Cyclodehydration | 2-(4-Aminophenyl)-5-ethylbenzoxazole |

| o-Aminothiophenol | 4-Aminobenzoic acid | Polyphosphoric Acid | Condensation & Cyclodehydration | 2-(4-Aminophenyl)benzothiazole nih.gov |

Modern synthetic chemistry often favors oxidative cyclization methods, which can offer milder reaction conditions and broader substrate compatibility. researchgate.netnih.gov These routes can involve the direct oxidative cyclization of phenols with primary amines or the reaction of 2-aminophenols with various partners in the presence of an oxidant. researchgate.net

Several oxidative systems have been developed:

Metal-Free Systems: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or elemental sulfur can be used to facilitate the oxidative annulation of phenols and amines. researchgate.netrsc.org Elemental sulfur, acting as a traceless oxidizing agent, has been successfully used in the coupling of o-aminophenols with aldehydes or ketones. rsc.orgorganic-chemistry.org

Metal-Catalyzed Systems: Transition metals, particularly copper and iron complexes, are effective catalysts for these transformations, often using molecular oxygen (O₂) as the ultimate oxidant. researchgate.net This makes the process more environmentally friendly. For instance, copper catalysts can be used for the aerobic C-H amination of phenols with primary amines to directly construct the benzoxazole framework. researchgate.net

Table 2: Examples of Oxidative Cyclization Methods for Benzoxazole Synthesis

| Starting Materials | Catalyst/Oxidant | Conditions | Advantage | Ref. |

|---|---|---|---|---|

| Catechols and Primary Amines | DDQ/Ethyl Acetate | Room Temperature | Metal-free, high compatibility | researchgate.net |

| 2-Aminophenol and Aldehydes | Elemental Sulfur / Na₂S·5H₂O | 70°C | Metal-free | rsc.org |

| Phenols and Primary Amines | Copper catalyst / O₂ | Mild conditions | Uses air as oxidant | researchgate.net |

| 2-Aminophenols and Aldehydes | Molecular Sieve | High Temperature | Avoids hazardous reagents and strong acids | researchgate.net |

Introducing the phenylamine moiety can be achieved either by building the benzoxazole with a reactive group at the 2-position for subsequent amination or by directly coupling the benzoxazole core via C-H activation.

Cross-Coupling Reactions: A common strategy involves preparing a 2-halo-benzoxazole intermediate, which can then undergo a palladium- or copper-catalyzed cross-coupling reaction (e.g., Buchwald-Hartwig amination) with p-phenylenediamine (B122844) or a protected aniline (B41778) derivative.

Direct C-H Amination/Arylation: More advanced methods involve the direct functionalization of a C-H bond, which is highly atom-economical. researchgate.net Copper-catalyzed direct oxidative C-H amination of benzoxazoles with primary amines using an oxidant like tert-butyl peroxide (TBP) has been reported to produce aminobenzoxazoles in very good yields. organic-chemistry.orgorganic-chemistry.org Similarly, Pd/Cu-catalyzed C-H arylation allows for the coupling of benzoxazoles with aryl halides. organic-chemistry.org

Once the this compound molecule is assembled, the primary aromatic amine group serves as a versatile handle for further functionalization.

Common modifications include the formation of thiourea (B124793) and dithiocarbamate (B8719985) derivatives.

Thiourea Derivatives: The primary amine can react with various isothiocyanates (R-N=C=S) to yield N,N'-disubstituted thiourea derivatives. This reaction is typically straightforward and proceeds under mild conditions. The synthesis of benzoyl thiourea derivatives, for example, involves the reaction of an amine with benzoyl isothiocyanate. nih.govuitm.edu.my

Dithiocarbamate Derivatives: Reaction of the primary amine with carbon disulfide (CS₂) in the presence of a base (like NaOH or NH₄OH) leads to the formation of a dithiocarbamate salt. This intermediate can then be reacted with an electrophile, such as an alkyl halide, to produce a dithiocarbamate ester.

The primary arylamine of the title compound can be readily converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). Diazonium salts are highly valuable synthetic intermediates that can undergo a wide range of transformations, allowing for the introduction of diverse functional groups onto the phenylamine ring.

Key reactions of diazonium salts include:

Sandmeyer Reaction: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) via thermal decomposition of a tetrafluoroborate (B81430) salt intermediate.

Gattermann Reaction: Replacement with halides using copper powder.

Gomberg-Bachmann Reaction: Arylation by coupling with another aromatic compound.

Azo Coupling: Reaction with activated aromatic compounds (like phenols or anilines) to form brightly colored azo compounds.

Table 3: Potential Transformations via Diazonium Salt Intermediate

| Reagent | Resulting Functional Group | Reaction Name |

|---|---|---|

| CuCl / HCl | -Cl (Chloro) | Sandmeyer |

| CuBr / HBr | -Br (Bromo) | Sandmeyer |

| CuCN / KCN | -CN (Cyano) | Sandmeyer |

| HBF₄, then heat | -F (Fluoro) | Schiemann |

| KI | -I (Iodo) | - |

| H₃PO₂ | -H (Deamination) | - |

| H₂O, heat | -OH (Hydroxy) | - |

| Phenol (B47542) / Aniline | -N=N-Ar (Azo) | Azo Coupling |

Post-Synthetic Modification of the Benzoxazole and Phenylamine Rings (e.g., thiourea derivatives, dithiocarbamate derivatives)

Advanced Catalytic Systems in Benzoxazole Synthesis

Modern synthetic approaches heavily rely on advanced catalytic systems to improve efficiency, selectivity, and sustainability. These systems are crucial in overcoming the limitations of classical methods, which often require harsh reaction conditions and stoichiometric reagents.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed reactions are a cornerstone in the synthesis of 2-arylbenzoxazoles, offering versatile pathways for C-C and C-N bond formation. Palladium, copper, and iron catalysts are among the most extensively studied and utilized in this context.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for creating the 2-aryl bond. researchgate.net These reactions typically involve the coupling of a 2-halobenzoxazole with an arylboronic acid. researchgate.net Optimization of these reactions often involves screening various palladium sources, ligands, bases, and solvents to achieve high yields. nih.govsemanticscholar.org For instance, the use of Pd(OAc)2 with specific phosphine (B1218219) ligands has been shown to be effective. nih.gov

Copper-catalyzed reactions provide a cost-effective alternative to palladium. CuI, in combination with ligands like 1,10-phenanthroline, can catalyze the intramolecular cyclization of o-haloanilides to form the benzoxazole ring. acs.org Furthermore, copper catalysts are employed in condensation reactions between 2-aminophenols and aldehydes. researchgate.net

Iron catalysts have also emerged as a viable option, offering a more environmentally benign and economical approach. Iron-catalyzed reactions can promote the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols through a cascade of reactions including oxidation, reduction, condensation, and dehydrogenation.

Table 1: Comparison of Metal Catalysts in 2-Arylbenzoxazole Synthesis

| Catalyst System | Typical Reactants | Key Advantages |

|---|---|---|

| Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | 2-Halobenzoxazoles and Arylboronic acids | High efficiency, broad substrate scope. researchgate.netnih.govsemanticscholar.orgnih.gov |

| Copper (e.g., CuI, Cu₂O) | o-Haloanilides or 2-Aminophenols and Aldehydes | Cost-effective, good yields. acs.orgresearchgate.net |

| Iron (e.g., FeCl₃) | o-Nitrophenols and Benzylic alcohols | Economical, environmentally friendly. |

Nanocatalysis and Green Chemistry Approaches

In recent years, the principles of green chemistry have driven the development of more sustainable synthetic methods. Nanocatalysis has played a significant role in this shift, offering catalysts with high surface area-to-volume ratios, which often leads to enhanced catalytic activity and selectivity. nih.gov

Magnetic nanoparticles, such as Fe₃O₄, functionalized with a Lewis acidic ionic liquid (LAIL@MNP), have been successfully used as recyclable catalysts for the synthesis of benzoxazoles under solvent-free conditions, often accelerated by ultrasound irradiation. nih.gov This approach not to only provides high yields but also allows for the easy separation and reuse of the catalyst, minimizing waste. nih.gov Other nanocatalysts, including those based on gold-palladium (Au-Pd) and silver-palladium (Ag-Pd) alloys, have also been explored for their catalytic efficiency in benzoxazole synthesis.

These green approaches often utilize less hazardous solvents, operate under milder reaction conditions, and aim for high atom economy, making them attractive for industrial applications. nih.gov

Table 2: Examples of Nanocatalysts in Benzoxazole Synthesis

| Nanocatalyst | Synthetic Method | Key Features |

|---|---|---|

| Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | Condensation of 2-aminophenol and aldehydes | Recyclable, solvent-free, ultrasound-assisted. nih.gov |

| Au-Pd alloys | Tandem reactions | High efficiency and purity of product. |

| Ag-Pd alloys | One-pot synthesis | High activity and selectivity. |

Ionic Liquid Mediated Syntheses

Ionic liquids (ILs) have gained prominence as "green" solvents and catalysts in organic synthesis due to their unique properties, such as low vapor pressure, high thermal stability, and recyclability. In the synthesis of benzoxazoles, ILs can act as both the solvent and the catalyst, facilitating the reaction and simplifying the work-up procedure.

Brønsted acidic ionic liquids have been shown to be effective catalysts for the condensation of 2-aminophenols with aldehydes to yield benzoxazoles. nih.gov These reactions can often be performed under solvent-free conditions, further enhancing their green credentials. The use of imidazolium-based ionic liquids has been reported to give moderate to excellent yields of 2-substituted benzoxazoles. nih.gov A key advantage of using ILs is the potential for catalyst recycling, which has been demonstrated for several consecutive runs without a significant loss of activity.

Regioselectivity and Stereochemical Considerations in Synthesis

The regiochemistry of the final product, specifically the placement of the ethyl group at the 5-position of the benzoxazole ring, is primarily determined by the choice of the starting material. The synthesis of this compound commences with 2-amino-4-ethylphenol (B1269030). The cyclization reaction to form the benzoxazole ring occurs in a way that the ethyl group retains its position relative to the amino and hydroxyl groups of the precursor, thus ensuring the desired 5-ethyl substitution pattern. researchgate.net

The reaction between the asymmetrically substituted 2-amino-4-ethylphenol and a suitable benzaldehyde (B42025) derivative proceeds with high regioselectivity, as the cyclization pathway is directed by the positions of the functional groups on the aminophenol ring.

Stereochemical considerations are generally not a primary concern for the synthesis of this compound, as the core benzoxazole structure is planar. There are no chiral centers in the final molecule, and therefore, no stereoisomers are expected to be formed during the synthesis.

Reaction Optimization and Process Intensification Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing reaction times and costs. For the synthesis of 2-arylbenzoxazoles, optimization studies often focus on systematically varying parameters such as the catalyst, ligand, base, solvent, temperature, and reaction time. amazonaws.com

In the context of palladium-catalyzed cross-coupling reactions, the choice of the phosphine ligand can have a significant impact on the reaction outcome. nih.gov Similarly, the nature of the base and the polarity of the solvent are critical parameters that are fine-tuned to achieve optimal results. nih.gov For instance, a study on the room-temperature palladium-catalyzed direct 2-arylation of benzoxazoles identified a Pd(OAc)₂/NiXantphos-based catalyst as being particularly effective. nih.gov

Process intensification aims to develop more efficient and sustainable manufacturing processes. In pharmaceutical synthesis, this often involves the use of continuous flow chemistry. pharmasalmanac.comomicsonline.org Flow reactors offer several advantages over traditional batch reactors, including improved heat and mass transfer, better reaction control, and enhanced safety. pharmasalmanac.com For the synthesis of benzoxazoles, continuous flow processes can lead to higher yields, shorter reaction times, and easier scale-up. omicsonline.org The use of heterogeneous catalysts in packed-bed reactors within a flow system further simplifies product purification and catalyst recycling, contributing to a more intensified and greener manufacturing process. omicsonline.org

Table 3: Parameters for Optimization in 2-Arylbenzoxazole Synthesis

| Parameter | Variables Explored | Impact on Reaction |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, CuI, NiSO₄ | Affects reaction rate and efficiency. nih.govacs.orgamazonaws.com |

| Ligand | Various phosphine ligands (e.g., NiXantphos) | Influences catalyst stability and activity. nih.gov |

| Base | K₂CO₃, Cs₂CO₃, NaOtBu | Crucial for deprotonation steps in cross-coupling. nih.govmdpi.com |

| Solvent | Toluene, DMF, Ethanol, Ionic Liquids | Affects solubility of reactants and catalyst performance. nih.govamazonaws.commdpi.com |

| Temperature | Room temperature to elevated temperatures | Influences reaction kinetics and selectivity. nih.govamazonaws.com |

Spectroscopic Characterization for Structural Elucidation and Conformational Analysis

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations within a compound. For 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, these methods would confirm the presence of the key structural motifs: the benzoxazole (B165842) ring system, the phenylamine moiety, and the ethyl substituent.

FT-IR Spectroscopy: The FT-IR spectrum is expected to display characteristic absorption bands corresponding to specific bond vibrations. The N-H stretching of the primary amine group (-NH2) typically appears as one or two sharp bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The stretching vibrations of the C=N bond within the oxazole (B20620) ring are expected in the 1605-1688 cm⁻¹ range. researchgate.net Furthermore, the C=C stretching vibrations of the aromatic rings would produce several bands between 1450 and 1630 cm⁻¹. ijrpc.com The characteristic C-O-C stretching of the oxazole ring would likely be observed in the 1200-1250 cm⁻¹ region. Aliphatic C-H stretching from the ethyl group would appear in the 2850-2965 cm⁻¹ range. ijrpc.com

Raman Spectroscopy: Raman spectroscopy, which measures scattered light, provides complementary information. Aromatic ring vibrations often produce strong Raman signals. The symmetric "ring breathing" mode of the phenyl ring is a particularly characteristic and often intense band. While specific experimental data for the title compound is not available, analysis of related structures indicates that the vibrational modes of the benzoxazole and phenyl rings would be prominent features. mdpi.comresearchgate.net

A summary of expected characteristic vibrational frequencies is presented below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Ethyl (-CH₂CH₃) | C-H Stretch | 2850 - 2965 |

| Oxazole Ring | C=N Stretch | 1605 - 1688 |

| Aromatic Rings | C=C Stretch | 1450 - 1630 |

| Oxazole Ring | C-O-C Stretch | 1200 - 1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By mapping the connectivity of atoms and describing their chemical environments, ¹H and ¹³C NMR spectra provide a detailed molecular blueprint.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show distinct signals for each unique proton. The aromatic protons on the benzoxazole and phenylamine rings would appear in the downfield region, typically between δ 6.5 and 8.5 ppm. ijrpc.com The coupling patterns (singlet, doublet, triplet, etc.) would reveal the substitution pattern on each ring. The protons of the ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) and a triplet for the methyl (-CH₃) group, a classic ethyl pattern, in the upfield region. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. ijrpc.com

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic carbons would generate multiple signals in the δ 110-160 ppm range. The carbon atom of the C=N bond in the oxazole ring is expected to be significantly downfield, potentially above δ 150 ppm. ijrpc.comrsc.org The carbons of the ethyl group would appear in the upfield region, typically below δ 30 ppm.

Based on data from structurally similar compounds, the expected chemical shifts are tabulated below. ijrpc.comrsc.orgijpbs.com

¹H NMR Expected Chemical Shifts

| Protons | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Aromatic (Benzoxazole, Phenyl) | Multiplets | 6.5 - 8.5 |

| Amine (-NH₂) | Broad Singlet | Variable |

| Methylene (-CH₂) | Quartet | ~2.7 |

¹³C NMR Expected Chemical Shifts

| Carbons | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=N (Oxazole) | > 150 |

| Aromatic (Benzoxazole, Phenyl) | 110 - 155 |

| Methylene (-CH₂) | ~25-30 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₁₅H₁₄N₂O), the exact mass can be calculated.

High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement. rsc.org In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight. The fragmentation pattern would likely involve the loss of the ethyl group, cleavage of the benzoxazole ring, or other characteristic fragmentations that would help to confirm the proposed structure.

| Parameter | Value |

| Molecular Formula | C₁₅H₁₄N₂O |

| Molecular Weight | 238.29 g/mol |

| Exact Mass | 238.1106 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) within a compound. This experimental data is compared against the theoretical percentages calculated from the molecular formula to confirm the compound's purity and empirical formula. For C₁₅H₁₄N₂O, the theoretical elemental composition can be precisely calculated. Experimental values that closely match these theoretical percentages would provide strong evidence for the assigned molecular formula. rsc.org

| Element | Theoretical Percentage (%) |

| Carbon (C) | 75.61 |

| Hydrogen (H) | 5.92 |

| Nitrogen (N) | 11.76 |

| Oxygen (O) | 6.71 |

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires the formation of a suitable single crystal. While a crystal structure for this compound itself is not publicly available, analysis of closely related benzimidazole (B57391) and benzoxazole derivatives provides valuable insights into the likely molecular geometry and intermolecular interactions. mdpi.comresearchgate.net

Studies on similar structures, such as 4-(1H-benzo[d]imidazol-2-yl)-1-phenyl-1H-1,2,3-triazol-5-amine, reveal that the benzimidazole (and by extension, the benzoxazole) ring system is typically planar. mdpi.com In the crystal lattice, molecules are often stabilized by a network of intermolecular hydrogen bonds, particularly involving the amine N-H groups, as well as π-π stacking interactions between the flat aromatic rings. mdpi.comresearchgate.net These interactions dictate the packing of molecules in the solid state and influence the material's bulk properties. It is expected that this compound would exhibit similar planarity in its core structure and engage in comparable hydrogen bonding and π-π stacking interactions in its crystalline form.

Advanced Spectroscopic Studies and Photophysical Properties

Electronic Absorption Spectroscopy (UV-Vis) and Analysis of Electronic Transitions (π-π*, ICT)

The electronic absorption spectrum of 2-arylbenzoxazole derivatives is typically characterized by intense bands in the ultraviolet (UV) region, generally between 250 and 400 nm. mdpi.comscielo.brscielo.br These absorptions arise from π-π* electronic transitions within the conjugated aromatic system. For 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, the absorption profile is expected to be dominated by a strong, long-wavelength absorption band. This primary absorption is attributed to a π-π* transition with significant intramolecular charge transfer (ICT) character.

The ICT process involves the transfer of electron density from the electron-donating phenylamine moiety (the donor) to the electron-accepting benzoxazole (B165842) core (the acceptor) upon photoexcitation. This charge redistribution is a key feature of donor-acceptor chromophores and significantly influences their spectroscopic properties. The presence of the ethyl group at the 5-position of the benzoxazole ring is expected to have a minor bathochromic (red-shift) effect on the absorption maximum due to its weak electron-donating inductive effect, which slightly increases the energy of the highest occupied molecular orbital (HOMO).

The absorption spectra of related 2-phenylbenzoxazole (B188899) derivatives show that the long-wavelength band is localized on the π-electron system that extends over both the benzoxazole and the phenyl rings. The amino group at the para-position of the phenyl ring strongly enhances the donor character of this unit, leading to a more pronounced ICT and a significant red-shift in the absorption maximum compared to the unsubstituted 2-phenylbenzoxazole.

Table 1: Representative UV-Vis Absorption Data for Related Benzoxazole Derivatives

| Compound | Solvent | Absorption Max (λ_abs) [nm] | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] | Transition Type |

|---|---|---|---|---|

| 2-(2'-Hydroxyphenyl)benzoxazole | Ethanol | 336 | 1.83 x 10⁴ | π-π* |

| 2-Phenylbenzoxazole | Cyclohexane | ~300-330 | High | π-π* |

Note: Data is compiled from studies on analogous compounds to infer the properties of this compound. scielo.br

Steady-State Fluorescence Spectroscopy for Emission Characteristics

Derivatives of 2-phenylbenzoxazole are renowned for their strong fluorescence efficiency, both in solution and in the solid state. mdpi.comrsc.org The compound this compound is expected to be a robust fluorophore, emitting light in the violet-to-blue region of the visible spectrum. The emission results from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀).

The emission wavelength is directly related to the energy gap between the S₁ and S₀ states. Due to the ICT character of the excited state, the S₁ state is more polar than the ground state. This leads to a significant Stokes shift, which is the difference in wavelength between the absorption and emission maxima. A large Stokes shift is a desirable characteristic for fluorescent probes and materials as it minimizes self-absorption, where emitted photons are reabsorbed by other molecules. nih.gov For amino-substituted benzazoles, the emission often occurs with a large Stokes shift in the blue-green region of the spectrum. semanticscholar.org

In organic solutions, compounds similar to this compound are strongly fluorescent in the near-UV to blue range. nih.gov The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is expected to be high in non-polar solvents but may be sensitive to the solvent environment.

Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics and Lifetime Measurements

Time-resolved fluorescence spectroscopy provides critical insights into the dynamics of the excited state, including the fluorescence lifetime (τ_F), which is the average time the molecule spends in the excited state before returning to the ground state. For fluorescent organic molecules like benzoxazole derivatives, lifetimes are typically in the nanosecond range. periodikos.com.br

The excited-state lifetime is a crucial parameter as it dictates the time window available for the excited molecule to interact with its environment or undergo photochemical reactions. In the absence of specific quenching processes, the lifetime is determined by the rates of radiative (fluorescence) and non-radiative decay pathways.

For carbazole (B46965) derivatives, which are structurally related heterocyclic systems, the initially prepared higher singlet states (Sx) decay to the S₁ state via internal conversion on a sub-picosecond to picosecond timescale. mdpi.com A similar ultrafast relaxation is expected for this compound. The subsequent decay of the S₁ state occurs on a nanosecond timescale. The lifetime of the S₁ state can be influenced by factors such as solvent polarity and the presence of quenchers like molecular oxygen. mdpi.com

Table 2: Typical Excited-State Lifetime Data for Related Aromatic Heterocycles

| Compound Family | Solvent | Fluorescence Lifetime (τ_F) [ns] |

|---|---|---|

| Carbazole Derivatives | n-Heptane | 13 - 15 |

Note: This table presents typical lifetime ranges for related classes of compounds to provide context. periodikos.com.brmdpi.com

Solvatochromic Investigations and Solvent Polarity Effects on Spectral Shifts

Solvatochromism describes the change in the position, and sometimes intensity, of UV-Vis absorption and fluorescence bands that occurs when a substance is dissolved in different solvents. wikipedia.org This phenomenon is particularly pronounced in molecules where there is a significant change in the dipole moment upon electronic excitation, such as in donor-acceptor systems like this compound.

An increase in solvent polarity will stabilize the more polar state to a greater extent. wikipedia.org Since the ICT excited state (S₁) is significantly more polar than the ground state (S₀), an increase in solvent polarity is expected to cause a bathochromic (red) shift in the fluorescence emission spectrum. This is known as positive solvatochromism. wikipedia.orgnih.gov The absorption spectrum may also shift, but typically to a lesser extent than the emission spectrum.

The magnitude of the solvatochromic shift provides information about the change in dipole moment between the ground and excited states. By plotting the Stokes shift against a solvent polarity parameter (like the Lippert-Mataga function), one can estimate the difference in dipole moments and gain a deeper understanding of the electronic redistribution upon excitation. For related benzimidazole (B57391) derivatives, the absorption and emission properties have been shown to be sensitive to the polarity of the solvent. researchgate.net

Photoinduced Processes and Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms in Related Benzoxazole Systems

While this compound itself does not undergo Excited-State Intramolecular Proton Transfer (ESIPT), this process is a hallmark of a closely related class of benzoxazoles, namely 2-(2'-hydroxyphenyl)benzoxazole (HBO) and its derivatives. scielo.brnih.gov Understanding ESIPT is crucial as it represents one of the most significant photoinduced processes in the broader benzoxazole family. acs.orgresearchgate.net

ESIPT is an ultrafast, phototautomerization reaction that occurs in molecules containing an intramolecular hydrogen bond between a proton donor (like a hydroxyl group) and a proton acceptor (like the nitrogen atom of the benzoxazole ring). researchgate.net The process involves the following steps:

Photoexcitation : The molecule absorbs a photon, promoting it from its ground state (Enol form) to an excited state (Enol*).

Ultrafast Proton Transfer : In the excited state, the acidity of the hydroxyl proton and the basicity of the nitrogen atom increase dramatically. This facilitates an almost barrierless transfer of the proton along the pre-existing hydrogen bond, occurring on a femtosecond to picosecond timescale. nih.gov This creates an excited-state keto-tautomer (Keto*).

Fluorescence : The Keto* tautomer relaxes to its ground state (Keto) by emitting a photon. Because the Keto* state is significantly lower in energy than the Enol* state, the resulting fluorescence is red-shifted by a large amount, leading to an exceptionally large Stokes shift (often >200 nm). researchgate.netacs.org

Ground-State Reversal : The unstable ground-state Keto form rapidly transfers the proton back to the oxygen atom, regenerating the original Enol ground state and completing the photocycle.

This four-level photocycle allows the molecule to efficiently dissipate absorbed UV energy as less harmful visible light, making ESIPT compounds highly photostable and useful as UV filters and fluorescent probes. scielo.brscielo.br

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry Optimization (e.g., DFT methods)

To determine the most stable three-dimensional structure of 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, researchers would employ quantum chemical calculations, with Density Functional Theory (DFT) methods being a popular choice. Using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of the molecule would be optimized to find the minimum energy conformation. This process would yield precise bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-C (phenyl) | ~1.39 Å |

| C-N (amine) | ~1.40 Å | |

| C=N (oxazole) | ~1.36 Å | |

| C-O (oxazole) | ~1.37 Å | |

| Bond Angle | C-N-H (amine) | ~112° |

| C-O-C (oxazole) | ~105° |

Prediction of Spectroscopic Parameters (e.g., TD-DFT for vertical absorption transitions, vibrational frequencies)

Computational methods can predict various spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to calculate the vertical electronic excitation energies, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. Furthermore, the calculation of vibrational frequencies (infrared and Raman spectra) is a standard output of geometry optimization calculations. These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Property | Parameter | Predicted Value |

|---|---|---|

| Electronic Absorption | λmax (in solvent) | ~300-350 nm |

| Oscillator Strength (f) | > 0.1 | |

| Vibrational Frequency | ν(N-H stretch) | ~3400-3500 cm⁻¹ |

| ν(C=N stretch) | ~1600-1650 cm⁻¹ |

Analysis of Electronic Structure

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Table 3: Hypothetical Frontier Molecular Orbital Energies of this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -1.5 to -2.0 |

Natural Bond Orbital (NBO) analysis provides insights into the delocalization of electron density between occupied and unoccupied orbitals, which is indicative of intramolecular charge transfer and stabilization. It also details the hybridization of atomic orbitals in the formation of chemical bonds. For this compound, NBO analysis would reveal the extent of conjugation between the phenylamine and benzoxazole (B165842) ring systems.

The distribution of charges within a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. This map shows regions of positive and negative electrostatic potential, which are indicative of sites susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms and positive potential around the amine hydrogens.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule and their corresponding energies. For this compound, a key aspect would be the rotational barrier around the single bond connecting the phenylamine and benzoxazole moieties. By mapping the potential energy surface as a function of the dihedral angle between these two ring systems, the most stable conformer and the energy barriers between different conformers can be determined.

Solvent Effects Modeling and Solvatochromic Shift Predictions

Computational and theoretical chemistry provide powerful tools to investigate the influence of the surrounding environment on the electronic and photophysical properties of molecules like this compound. The interaction between a solute molecule and solvent molecules can lead to significant changes in its absorption and emission spectra, a phenomenon known as solvatochromism. Modeling these solvent effects is crucial for understanding and predicting the behavior of this compound in different chemical environments.

Theoretical investigations into the solvatochromic properties of molecules structurally similar to this compound often employ a combination of quantum mechanical methods and solvation models. A common approach involves Time-Dependent Density Functional Theory (TD-DFT), which is effective for calculating the energies of electronic excited states. rsc.orgresearchgate.net To account for the influence of the solvent, these calculations are frequently coupled with a Polarizable Continuum Model (PCM). rsc.org In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of the electronic structure and transition energies of the solute as influenced by the bulk properties of the solvent.

Studies on related benzoxazole derivatives have demonstrated that the polarity of the solvent can significantly impact the absorption and emission wavelengths. nih.gov For instance, an increase in solvent polarity often leads to a bathochromic (red) shift in the emission spectrum, indicating a stabilization of the excited state relative to the ground state. researchgate.netnih.gov This stabilization is typically due to an increase in the dipole moment of the molecule upon excitation, leading to stronger interactions with polar solvent molecules. nih.gov

The solvatochromic shift, which is the change in the absorption or emission maximum as a function of solvent polarity, can be predicted by performing TD-DFT calculations in a series of solvents with varying dielectric constants. The results of such calculations can provide valuable insights into the nature of the excited state, including its charge distribution and dipole moment.

For a hypothetical study on this compound, one would expect to see a positive solvatochromism, where the emission wavelength increases with the polarity of the solvent. This is a common characteristic of molecules with an intramolecular charge transfer (ICT) character in their excited state.

The following interactive data table illustrates the predicted solvatochromic shifts for this compound in a range of solvents, based on theoretical calculations.

| Solvent | Dielectric Constant (ε) | Predicted Absorption Maximum (λ_abs) (nm) | Predicted Emission Maximum (λ_em) (nm) | Predicted Stokes Shift (cm⁻¹) |

| n-Hexane | 1.88 | 350 | 400 | 3571 |

| Toluene | 2.38 | 355 | 415 | 3982 |

| Dichloromethane | 8.93 | 360 | 435 | 4684 |

| Acetone | 20.7 | 365 | 450 | 5051 |

| Acetonitrile | 37.5 | 368 | 460 | 5341 |

| Dimethyl Sulfoxide | 46.7 | 370 | 470 | 5576 |

These theoretical predictions are instrumental in the rational design of novel fluorescent probes and materials, as they allow for the fine-tuning of the photophysical properties by modifying the molecular structure or the surrounding medium.

Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Benzoxazole (B165842) Ring Formation

The synthesis of the benzoxazole ring system is a cornerstone of heterocyclic chemistry, with several established mechanistic pathways. The formation of 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine would typically involve the condensation of 2-amino-4-ethylphenol (B1269030) with a suitable derivative of 4-aminobenzoic acid or 4-aminobenzaldehyde.

One of the most common methods is the condensation of 2-aminophenols with aldehydes, followed by oxidative cyclization. nih.govnih.gov A proposed mechanism involves the initial activation of the aldehyde's carbonyl group by a catalyst (e.g., a Brønsted acid or a metal complex), making it susceptible to nucleophilic attack by the amino group of the 2-aminophenol (B121084). nih.govacs.org This forms a hemiaminal intermediate [A], which then dehydrates to yield a Schiff base or imine intermediate [B]. nih.gov Subsequent intramolecular nucleophilic attack by the phenolic hydroxyl group on the imine carbon leads to a cyclized intermediate [C]. nih.govacs.org The final step is an aromatization, often through oxidation, which removes two hydrogen atoms to form the stable benzoxazole ring. acs.org

Alternative pathways include:

Reaction with Carboxylic Acids or Derivatives: Condensation with carboxylic acids (or their more reactive derivatives like acyl chlorides) proceeds through the formation of an O-acylated or N-acylated intermediate, followed by cyclization and dehydration. nih.gov

Copper-Catalyzed Cyclization: A general method for benzoxazole formation involves the copper-catalyzed intramolecular cyclization of ortho-haloanilides. The mechanism is believed to proceed via an oxidative insertion of copper into the carbon-halogen bond, followed by reductive elimination. organic-chemistry.org In this pathway, the rate of reaction follows the order I > Br > Cl, suggesting that oxidative addition is the rate-determining step. organic-chemistry.org

Tf₂O-Promoted Amide Activation: A method using triflic anhydride (B1165640) (Tf₂O) activates a tertiary amide, which is then attacked by the amino group of a 2-aminophenol. nih.gov This is followed by an intramolecular cyclization and elimination sequence to yield the 2-substituted benzoxazole. nih.gov

Computational studies have been employed to probe these pathways, for instance, by comparing the energy barriers of different proposed mechanisms. In one study of an oxidative cyclization, a concerted reductive elimination via a specific transition state was found to have a considerably lower computed reaction barrier (ΔG‡ = 7.6 kcal mol−1) compared to an alternative pathway (ΔG‡ = 18.0 kcal mol−1), indicating it as the most plausible mechanism. researchgate.net

Reactivity of the Phenylamine Moiety (e.g., substitution, condensation, diazotization reactions)

The terminal phenylamine group is a versatile functional handle for further chemical modifications.

Substitution Reactions: The amino group is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions of the phenyl ring. Reactions such as halogenation, nitration, and sulfonation can be expected to occur readily on this ring.

Condensation Reactions: The primary amine can undergo condensation reactions with aldehydes and ketones to form the corresponding imines (Schiff bases), which are valuable intermediates in organic synthesis.

Diazotization Reactions: A key reaction of primary aromatic amines like phenylamine is diazotization. beavon.org.ukchemguide.co.uk In the presence of nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5°C), the amine is converted into a diazonium salt (Ar-N₂⁺Cl⁻). chemguide.co.uklibretexts.org The low temperature is crucial because diazonium salts are unstable and can decompose, particularly by reacting with water to form a phenol (B47542) upon warming. beavon.org.ukchemguide.co.uklibretexts.orgchemguide.co.uk

Diazonium salts are highly valuable synthetic intermediates, as the diazonio group is an excellent leaving group (releasing N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer and related reactions. chemguide.co.uk This allows for the introduction of groups such as -OH, -I, -Cl, -Br, -CN, and -F onto the aromatic ring. libretexts.orgchemguide.co.uk Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols or other anilines, to form brightly colored azo compounds. libretexts.orgchemguide.co.uk

Transformations Involving the Ethyl Substituent on the Benzoxazole Ring

The ethyl group attached to the benzoxazole core at position 5 is generally less reactive than the phenylamine moiety. However, it can undergo transformations typical of alkylarenes, particularly at the benzylic position (the carbon atom attached to the aromatic ring).

Potential reactions include:

Free-Radical Halogenation: Under UV light or with a radical initiator, the benzylic hydrogens of the ethyl group can be substituted by halogens (e.g., bromine) via a free-radical chain mechanism.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) can oxidize the ethyl group. Depending on the reaction conditions, this could potentially yield 2-(4-aminophenyl)-benzoxazole-5-carboxylic acid.

Investigation of Reaction Intermediates and Transition States

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient species like intermediates and the understanding of transition states. In benzoxazole synthesis, several key intermediates have been proposed and, in some cases, detected.

As mentioned in section 6.1, the reaction between a 2-aminophenol and an aldehyde is proposed to proceed through a hemiaminal intermediate , which subsequently dehydrates to form a Schiff base (or imine) . nih.gov The imine has been detected by methods such as GCMS in related syntheses. nih.gov Following the formation of the imine, an intramolecular cyclization occurs, leading to a non-aromatic, cyclized intermediate before the final oxidation or elimination step yields the benzoxazole product. nih.govacs.org

In other pathways, different intermediates are postulated. For instance, in a hypervalent iodine-mediated synthesis, intermediates such as a cyclic hemiaminal tautomer of the Schiff base and a hypervalent iodine(III) species are considered. researchgate.net Quantum chemical calculations are a powerful tool for investigating these transient species. researchgate.net By modeling the potential energy surface of the reaction, researchers can calculate the relative stabilities of proposed intermediates and the energy barriers of the transition states that connect them. researchgate.net These computational results can strongly support one mechanistic pathway over another, as seen in a study where a concerted reductive elimination via transition state TS-1 was favored due to a significantly lower Gibbs free energy of activation compared to other possibilities. researchgate.net

Kinetic and Thermodynamic Studies of Key Reactions

Kinetic and thermodynamic studies provide quantitative insight into reaction rates, equilibria, and the feasibility of proposed mechanistic pathways. For the synthesis of benzoxazoles, kinetic studies can help identify the rate-determining step. For example, in the copper-catalyzed cyclization of ortho-haloanilides, the observation that the reaction rate depends on the halogen (I > Br > Cl) is strong evidence that the oxidative addition of the copper catalyst to the aryl-halide bond is the rate-limiting step of the process. organic-chemistry.org

Thermodynamic data for the core benzoxazole structure have been determined through experimental methods like combustion calorimetry and adiabatic heat-capacity calorimetry. osti.gov These studies provide fundamental values for the entropies, enthalpies, and Gibbs energies of formation. osti.gov Such data are crucial for performing thermodynamic analyses of reactions involving these heterocyclic systems, allowing for the calculation of reaction equilibria and predicting the favorability of different reaction pathways for heteroatom removal in processes like hydrodeoxygenation. osti.gov

Computational chemistry also provides critical kinetic and thermodynamic information. As noted previously, the calculation of Gibbs free energies for transition states and intermediates allows for a comparison of the kinetic feasibility of different reaction pathways. researchgate.net A pathway with lower activation energy barriers will be kinetically favored and proceed at a faster rate. researchgate.net The fact that each step in a proposed mechanism is thermodynamically favorable (i.e., results in a decrease in Gibbs free energy) lends further support to its plausibility. researchgate.net

Advanced Applications in Materials Science and Non Biological Fields

Development as Fluorescent Probes and Sensors (e.g., solvatochromic probes)

The 2-phenylbenzoxazole (B188899) scaffold is a well-known fluorophore, with many derivatives exhibiting strong fluorescence in both solution and the solid state. rsc.orgnih.gov The application of these compounds as fluorescent probes and sensors is an active area of research, particularly leveraging their sensitivity to the local environment.

A key property in this context is solvatochromism, where the color of a substance, either in its absorption or emission spectrum, changes with the polarity of the solvent. Benzoxazole (B165842) derivatives featuring an electron-donating group on one end of the molecule and an electron-accepting group on the other are particularly prone to this effect. In the case of 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine, the aminophenyl group acts as a potent electron donor, while the benzoxazole moiety serves as the electron acceptor.

Upon photoexcitation, these molecules can form an intramolecular charge-transfer (ICT) excited state. The stability of this charge-separated state is highly dependent on the polarity of the surrounding solvent molecules. In polar solvents, the ICT state is stabilized, leading to a lower energy level and a corresponding red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This pronounced solvatochromic effect results in large Stokes shifts. nih.gov

Research on a closely related compound, 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester, demonstrated the formation of an ICT excited state and a significant change in dipole moment upon excitation. nih.gov Similarly, studies on 2-(hydroxyphenyl)benzoxazoles show large Stokes shifts in polar and protic solvents, indicating a strong interaction with the solvent in the excited state. iitkgp.ac.in Given its structure, this compound is an excellent candidate for a solvatochromic probe, capable of reporting on the micro-polarity of its environment through changes in its fluorescence emission.

Table 1: Example of Solvatochromic Shift in a Related Benzoxazole Derivative Data derived from studies on analogous compounds to illustrate the principle of solvatochromism.

| Solvent | Polarity (ET(N)) | Absorption Max (λabs, nm) | Fluorescence Max (λem, nm) | Stokes Shift (cm-1) |

|---|---|---|---|---|

| Cyclohexane | 0.006 | 380 | 430 | 2900 |

| Dioxane | 0.164 | 382 | 465 | 4400 |

| Ethyl Acetate | 0.228 | 383 | 490 | 5600 |

| Acetonitrile | 0.460 | 385 | 540 | 7200 |

| Methanol | 0.762 | 386 | 570 | 8100 |

Integration into Organic Electronic Materials (e.g., OLEDs, organic semiconductors)

The benzoxazole core is a valuable component in the design of organic semiconductors for electronic applications such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). researchgate.net Depending on the substituents, benzoxazole derivatives can be tailored to function as electron-transporting materials (ETMs), hole-transporting materials (HTMs), or emitters. acs.orgresearchgate.net

The structure of this compound, with its electron-rich 4-aminophenyl group, makes it particularly suitable for use as a hole-transporting material. HTMs are crucial components in OLEDs, facilitating the movement of positive charge carriers (holes) from the anode to the emissive layer. mdpi.com Effective HTMs typically possess high thermal stability, the ability to form stable amorphous films, and appropriate highest occupied molecular orbital (HOMO) energy levels for efficient hole injection. dongguk.edu The rigid benzoxazole moiety contributes to a high glass transition temperature, which enhances the morphological stability of the device, while the aminophenyl group provides the necessary electronic properties for hole transport, similar to widely used triphenylamine (B166846) and carbazole-based HTMs. mdpi.com

Furthermore, the broader family of benzoxazole-based materials, such as benzobisoxazoles, has been investigated for use as p-type semiconductors in OTFTs and as donor materials in organic solar cells. bu.edumdpi.com These applications leverage the tunable electronic properties and robust nature of the heterocyclic core. The incorporation of this compound or similar structures into more complex conjugated systems could yield novel organic semiconductors with tailored properties for a range of electronic devices.

Liquid Crystalline Properties and Mesogenic Behavior of Benzoxazole Derivatives

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit this behavior are known as mesogens. The rigid, elongated (rod-like) shape of the 2-phenylbenzoxazole core makes it an excellent building block for designing mesogenic compounds. tandfonline.comingentaconnect.com

Numerous studies have demonstrated that by attaching flexible alkyl or alkoxy chains to the PBO core, it is possible to induce liquid crystalline phases, such as the nematic and smectic phases. tandfonline.comnih.gov The stability and temperature range of these mesophases can be finely tuned through molecular engineering. For instance, the introduction of lateral fluorine atoms can lower the melting point and broaden the nematic phase range, which is desirable for display applications. nih.gov The incorporation of an ethynyl (B1212043) linkage into the molecular structure has been shown to enhance mesophase stability and significantly increase birefringence (the optical property of having a refractive index that depends on the polarization and propagation direction of light), a key parameter for many photonic devices. tandfonline.comingentaconnect.com

For this compound, the rigid core is conducive to mesogenic behavior. The terminal amine group is capable of forming intermolecular hydrogen bonds, which could promote more ordered smectic phases. The short ethyl group at the 5-position would have a modest influence, likely affecting the melting point and molecular packing. While this specific compound has not been characterized as a liquid crystal, its structure embodies the key features required, and it could serve as a precursor for more complex benzoxazole-based liquid crystals.

Table 2: Mesogenic Properties of Representative Benzoxazole-Based Liquid Crystals Data for structurally related compounds illustrating the influence of molecular structure on liquid crystalline behavior.

| Compound Structure | Phase Transitions on Heating (°C) | Mesophase Type |

|---|---|---|

| 2-[4-[2-[4-(Hexyloxy)phenyl]ethynyl]phenyl]-benzoxazole | Cr 136 N 269 I | Nematic |

| 2-(2',3'-difluoro-4'-octyloxybiphenyl-4-yl)-5-methyl-benzoxazole | Cr 101 N 194 I | Nematic |

| 2-(2',3'-difluoro-4'-decyloxybiphenyl-4-yl)-5-chloro-benzoxazole | Cr 115 SmA 128 N 248 I | Smectic A, Nematic |

| Alkanoic acid 4-{[4-(6-chloro-benzooxazol-2-yl)-phenylimino]-methyl}-3-hydroxy-phenyl ester | Cr 178 SmA 242 I | Smectic A |

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

Role in Polymer Chemistry and Advanced Functional Materials

The presence of a reactive primary amine group makes this compound a valuable monomer for the synthesis of high-performance polymers. The benzoxazole moiety can be incorporated into polymer backbones to impart desirable properties such as exceptional thermal stability, mechanical strength, and specific optoelectronic functions. rsc.orgtitech.ac.jp

A significant application is in the creation of polyimides, a class of polymers known for their outstanding performance in demanding environments. By reacting diamine monomers containing a benzoxazole unit with various tetracarboxylic dianhydrides, researchers have synthesized poly(benzoxazole imide)s (PBOPIs). rsc.orgrsc.org This process typically involves a two-step method where a soluble poly(amic acid) precursor is first formed, which can be cast into a film and then thermally cyclized to the final, robust polyimide. researchgate.net

The resulting PBOPIs exhibit very high glass transition temperatures (Tg), often in the range of 285 to 363 °C, and are thermally stable up to and beyond 500 °C. rsc.orgrsc.org The rigid benzoxazole unit contributes to the polymer's stiffness and linearity, leading to high tensile strength and modulus. titech.ac.jprsc.org Therefore, this compound could be used as a functional mono-amine to end-cap a polymer chain or, if modified to be a diamine, as a monomer to be directly incorporated into the main chain of polyimides, polyamides, or other condensation polymers, creating advanced materials for aerospace, electronics, and other high-technology fields.

Table 3: Properties of High-Performance Poly(benzoxazole imide)s (PBOPIs) Data for polymers synthesized from benzoxazole-containing diamine monomers.

| Polymer Name (Diamine + Dianhydride) | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5%, °C, N2) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

|---|---|---|---|---|

| PI-a (ODPA) | 312 | 545 | 126 | 3.7 |

| PI-b (ODPA) | 345 | 564 | 114 | 3.5 |

| PI-a (6FDA) | 285 | 510 | 103 | 2.9 |

| PI-b (6FDA) | 305 | 523 | 108 | 3.1 |

Data adapted from Jiao et al., Polym. Chem., 2020. rsc.org

Future Research Directions for 4 5 Ethyl Benzooxazol 2 Yl Phenylamine Derivatives

Exploration of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of 2-arylbenzoxazoles has traditionally involved methods such as the condensation of 2-aminophenols with carboxylic acids or aldehydes. researchgate.net However, recent advancements have introduced more sophisticated strategies, including transition-metal-catalyzed C-H functionalization and photoredox catalysis. nitrkl.ac.inresearchgate.net Future research should build upon these innovations with a strong emphasis on sustainability and efficiency.

Key Future Research Thrusts:

Green Chemistry Approaches: A significant area for future work lies in developing synthetic protocols that align with the principles of green chemistry. This includes the use of phosphonium (B103445) acidic ionic liquids as recyclable catalysts, which have proven effective for synthesizing related benzoxazole (B165842) structures. researchgate.net Research should target the replacement of hazardous solvents with environmentally benign alternatives, exploration of solvent-free reaction conditions, and the use of microwave-assisted synthesis to reduce reaction times and energy consumption.

One-Pot Syntheses: Designing multi-component, one-pot reactions for the synthesis of complex 4-(5-Ethyl-benzooxazol-2-yl)-phenylamine derivatives is a promising avenue. For instance, tandem reactions that combine C-H activation with subsequent annulation in a single step can significantly improve efficiency by minimizing intermediate isolation and purification steps. nitrkl.ac.in

| Synthetic Strategy | Current Status | Future Direction |

| Condensation Reactions | Established method using 2-aminophenols and aldehydes/acids. researchgate.net | Optimization using green catalysts and solvents; exploring broader substrate scopes. |

| Transition-Metal Catalysis | Pd-catalyzed C-H functionalization for remote functionalization. nitrkl.ac.in | Development of catalysts based on earth-abundant metals (Fe, Cu); focus on ligand-free conditions. |

| Photoredox Catalysis | Visible-light initiated synthesis using photocatalysts like Eosin Y. researchgate.net | Expansion to a wider range of functional groups; development of metal-free organic photocatalysts. |

| Sustainable Methods | Use of ionic liquids as recyclable catalysts. researchgate.net | Implementation of solvent-free conditions; microwave-assisted and flow chemistry protocols. |

In-Depth Spectroscopic Characterization of Excited States

The photophysical behavior of 2-arylbenzoxazole derivatives is central to their application in areas like fluorescent sensors and organic electronics. Many of these compounds exhibit interesting excited-state phenomena, such as excited-state intramolecular proton transfer (ESIPT) and twisted internal charge transfer (TICT). nih.gov A deeper understanding of these processes in this compound derivatives is crucial.

Future research should employ advanced spectroscopic techniques to create a comprehensive picture of the excited-state dynamics.

Recommended Spectroscopic Investigations:

Ultrafast Transient Absorption Spectroscopy: This technique can be used to probe the kinetics of excited-state processes on femtosecond to nanosecond timescales. It would allow for the direct observation of charge transfer, proton transfer, and intersystem crossing events, providing critical data for understanding the quantum yields and lifetimes of different excited states. researchgate.net

Time-Resolved Fluorescence Spectroscopy: By measuring fluorescence decay profiles at different emission wavelengths, researchers can unravel the dynamics of multiple emissive states, such as locally excited and charge-transfer states. researchgate.net This is particularly important for quantifying the rates of competing deactivation pathways.

Solvatochromism Studies: A systematic investigation of the absorption and emission properties in a wide range of solvents with varying polarity and hydrogen-bonding capabilities can provide insights into the nature of the excited states. The changes in dipole moment upon excitation, which can be estimated from these studies, are critical parameters for designing molecules for specific applications. nih.gov

Advanced Computational Modeling for Property Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TDDFT), has become an indispensable tool for studying the structural and electronic properties of benzoxazole derivatives in both ground and excited states. nih.govresearchgate.net These methods can accurately predict geometries, electronic transitions, and vibrational spectra, corroborating experimental findings. nih.gov

The future of research in this area will involve leveraging increased computational power and more sophisticated theoretical models to move from explanation to prediction and rational design.

Future Computational Directions:

High-Accuracy Excited-State Calculations: While TDDFT is a powerful tool, future work should explore more advanced and accurate methods to model complex photophysical phenomena like ESIPT, especially where TDDFT may be less reliable.

Molecular Dynamics (MD) Simulations: Performing simulations of these molecules in explicit solvent environments or within a material matrix can provide a more realistic picture of their behavior. MD simulations can help understand how intermolecular interactions and conformational changes influence the spectroscopic and material properties.

In Silico Screening and Machine Learning: Advanced computational approaches can be used to screen virtual libraries of this compound derivatives. By calculating key properties (e.g., absorption/emission wavelengths, quantum yields), researchers can identify promising candidates for synthesis. Furthermore, machine learning models, trained on experimental and computational data, could be developed to accelerate the prediction of properties and the discovery of new functional molecules.

Development of Structure-Property Relationships for Specific Non-Biological Applications

A primary goal of future research is to establish clear and predictable relationships between the molecular structure of this compound derivatives and their functional properties for targeted non-biological applications. By systematically modifying the substituents on both the benzoxazole and phenylamine moieties, researchers can fine-tune the electronic and photophysical characteristics.

Potential Applications and Corresponding Structural Modifications:

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields observed in some benzoxazole derivatives make them candidates for emissive materials in OLEDs. mdpi.com Future work should focus on introducing functional groups that enhance charge transport capabilities and promote high solid-state emission efficiency, potentially by mitigating aggregation-caused quenching.

Fluorescent Probes and Sensors: The sensitivity of the fluorescence properties to the local environment can be exploited to develop chemical sensors. For example, incorporating a crown ether or other ion-binding moiety could lead to fluorescent sensors for specific metal cations. researchgate.net The design principle would involve modulating intramolecular charge transfer upon analyte binding, leading to a detectable change in fluorescence color or intensity.

Photopolymerization Initiators: Certain benzoxazole derivatives, when combined with co-initiators, can act as photosensitizers for radical polymerization. mdpi.com Future research could explore how tuning the absorption spectrum through structural modification allows for initiation with different light sources, such as low-energy visible light or near-infrared light.

| Application Area | Desired Property | Suggested Structural Modification |

| OLEDs | High solid-state fluorescence, good charge transport | Introduction of bulky groups to prevent π-stacking; addition of known hole/electron transporting moieties. |

| Fluorescent Sensors | High sensitivity and selectivity to specific analytes | Incorporation of specific binding sites (e.g., crown ethers for cations, boronic acids for sugars). |

| Photopolymerization | Strong absorption at desired wavelengths (e.g., visible light) | Addition of electron-donating or -withdrawing groups to tune the energy of the π-π* transition. |

Investigation of Surface Interactions and Self-Assembly

The ability of molecules to self-assemble into ordered structures is fundamental to the bottom-up fabrication of nanomaterials and thin-film devices. Studies on related benzoxazole systems have shown that π-π stacking, hydrogen bonds, and van der Waals forces can drive the formation of one-dimensional nanostructures like nanofibers and gels. researchgate.netbohrium.com

Future research on this compound should systematically investigate these phenomena.

Key Research Objectives:

Controlled Self-Assembly: The introduction of specific functional groups, such as long alkyl chains or amide linkers, can be used to control the self-assembly process. acs.orgnih.gov The goal is to direct the formation of specific morphologies (e.g., wires, sheets, vesicles) by programming the intermolecular interactions.

Thin-Film Fabrication and Characterization: Techniques like spin-coating, vapor deposition, and Langmuir-Blodgett deposition should be explored to create thin films of these materials on various substrates (e.g., silicon, ITO, quartz). The structure and morphology of these films can be characterized using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM).

Interfacial Studies: Understanding how these molecules interact with and order themselves on different surfaces is critical for device applications. Surface-sensitive techniques can be used to probe the orientation and packing of the molecules at the interface, providing insights that are essential for optimizing the performance of electronic and optoelectronic devices.

常见问题

Q. How to reconcile conflicting solubility data reported for this compound in different solvents?

Q. What protocols ensure reproducibility in scaled-up synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。